molecular formula C12H12N2O3 B12911835 4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid CAS No. 5446-13-9

4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid

Cat. No.: B12911835
CAS No.: 5446-13-9
M. Wt: 232.23 g/mol
InChI Key: FIRIFVVVVQIBLD-UHFFFAOYSA-N
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Description

4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Biological Activity

4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoic acid, also known as ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.288 g/mol
Density1.2 g/cm³
Boiling Point406.4 °C at 760 mmHg
Flash Point199.6 °C

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, similar pyridazine derivatives have demonstrated efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells (MCF-7). The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance cytotoxicity. Compounds with electron-withdrawing groups often show improved activity due to increased electron density in the target sites of cancer cells .

Case Study:
In a study involving a series of pyridazine derivatives, one compound exhibited an IC50 value of less than 10 µM against MCF-7 cells, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been documented in various studies. For example, derivatives containing the pyridazinone framework have shown protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). The activity is attributed to the ability of these compounds to modulate neurotransmitter systems involved in seizure propagation .

Research Findings:
A specific derivative demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, highlighting its potential as a therapeutic agent for epilepsy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Cell Signaling: These compounds can affect pathways such as apoptosis and cell cycle regulation.
  • Interaction with Receptors: The structural features allow for binding to specific receptors that mediate cellular responses.

Properties

CAS No.

5446-13-9

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-(3-methyl-6-oxo-4,5-dihydropyridazin-1-yl)benzoic acid

InChI

InChI=1S/C12H12N2O3/c1-8-2-7-11(15)14(13-8)10-5-3-9(4-6-10)12(16)17/h3-6H,2,7H2,1H3,(H,16,17)

InChI Key

FIRIFVVVVQIBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)C2=CC=C(C=C2)C(=O)O

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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